N-(3-acetylphenyl)-2-chloro-4-fluorobenzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-chloro-4-fluorobenzene-1-sulfonamide typically involves the reaction of 3-acetylphenylamine with 2-chloro-4-fluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for sulfonamides often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Acetylphenyl)-2-chloro-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The aromatic rings can undergo coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
Substitution Reactions: Formation of substituted sulfonamides.
Oxidation Reactions: Formation of carboxylic acids.
Reduction Reactions: Formation of alcohols.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-chloro-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of folic acid in bacteria, which is essential for their growth and replication. The compound binds to the active site of the enzyme dihydropteroate synthase, preventing the formation of dihydrofolic acid .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-Acetylphenyl)-4-methylbenzenesulfonamide
- 1-Tosyl-1H-imidazole
- 4-Methyl-N-(pyridin-4-yl)benzenesulfonamide
- 1-Ethyl-4-tosylpiperazine
Uniqueness
N-(3-Acetylphenyl)-2-chloro-4-fluorobenzene-1-sulfonamide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the sulfonamide group enhances its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C14H11ClFNO3S |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-chloro-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C14H11ClFNO3S/c1-9(18)10-3-2-4-12(7-10)17-21(19,20)14-6-5-11(16)8-13(14)15/h2-8,17H,1H3 |
InChI Key |
MGZPOJUIZLPGRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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